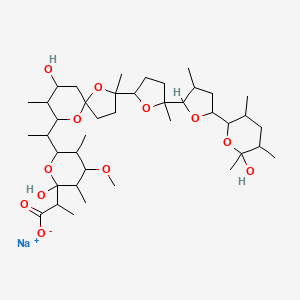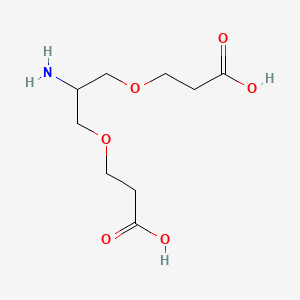
LOXO-195 R racemate
Overview
Description
LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase (TRK). It was developed to overcome resistance to first-generation TRK inhibitors in patients with TRK fusion-positive cancers. TRK fusions are genetic alterations that can drive the growth of various cancers by producing constitutively active TRK proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LOXO-195 R racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure.
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to meet pharmaceutical standards. The exact methods are proprietary and protected by patents.
Chemical Reactions Analysis
Types of Reactions: LOXO-195 R racemate primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation, which are facilitated by enzymes such as cytochrome P450.
Common Reagents and Conditions: The metabolic reactions of this compound involve common biological reagents, including enzymes and cofactors. The conditions for these reactions are physiological, occurring within the human body at normal body temperature and pH.
Major Products Formed: The major products formed from the metabolic reactions of this compound are various metabolites that are excreted from the body. These metabolites are typically less active or inactive compared to the parent compound.
Scientific Research Applications
LOXO-195 R racemate has significant applications in scientific research, particularly in the fields of oncology and pharmacology. It is used to study the mechanisms of resistance to TRK inhibitors and to develop new therapeutic strategies for TRK fusion-positive cancers. Additionally, it serves as a tool compound in preclinical studies to understand the role of TRK signaling in cancer and other diseases.
Mechanism of Action
LOXO-195 R racemate exerts its effects by selectively inhibiting TRK proteins, which are produced as a result of TRK gene fusions. These proteins are involved in signaling pathways that promote cell growth and survival. By inhibiting TRK activity, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds:
- Larotrectinib: A first-generation TRK inhibitor that is highly selective for TRK proteins.
- Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK proteins.
Uniqueness: LOXO-195 R racemate is unique in its ability to overcome resistance to first-generation TRK inhibitors. It maintains potency against multiple TRK kinase domain mutations, making it a valuable option for patients who have developed resistance to other TRK inhibitors.
Properties
IUPAC Name |
(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-RGUGMKFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)












